

Spectroscopic Data of 4-Iodobenzyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: *4-Iodobenzyl bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodobenzyl bromide** (α -Bromo-4-iodotoluene), a key reagent and intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Iodobenzyl bromide** is C_7H_6BrI , and its molecular weight is 296.93 g/mol. The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **4-Iodobenzyl bromide** are presented in the following tables.

Table 1: 1H NMR Spectroscopic Data for **4-Iodobenzyl Bromide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.72	Doublet (d)	2H	Ar-H (ortho to $-\text{CH}_2\text{Br}$)
7.14	Doublet (d)	2H	Ar-H (ortho to $-\text{I}$)
4.39	Singlet (s)	2H	$-\text{CH}_2\text{Br}$

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for **4-Iodobenzyl Bromide**

Chemical Shift (δ) ppm	Assignment
138.2	Ar-C (ipso, attached to $-\text{CH}_2\text{Br}$)
137.8	Ar-CH (ortho to $-\text{I}$)
131.0	Ar-CH (ortho to $-\text{CH}_2\text{Br}$)
93.5	Ar-C (ipso, attached to $-\text{I}$)
32.5	$-\text{CH}_2\text{Br}$

Solvent: CDCl_3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption bands for **4-Iodobenzyl bromide** are listed below.

Table 3: IR Spectroscopic Data for **4-Iodobenzyl Bromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3020 - 2920	Medium	Aromatic and Aliphatic C-H stretch
1585	Strong	C=C Aromatic ring stretch
1485	Strong	C=C Aromatic ring stretch
1210	Strong	C-Br stretch
1010	Strong	C-I stretch
810	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Sample Preparation: ATR (Attenuated Total Reflectance)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Iodobenzyl bromide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).

- Number of Scans: 16-32 scans.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.
- Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak (CDCl_3 at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal ATR).

Sample Preparation (ATR):

- Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **4-Iodobenzyl bromide** sample directly onto the center of the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

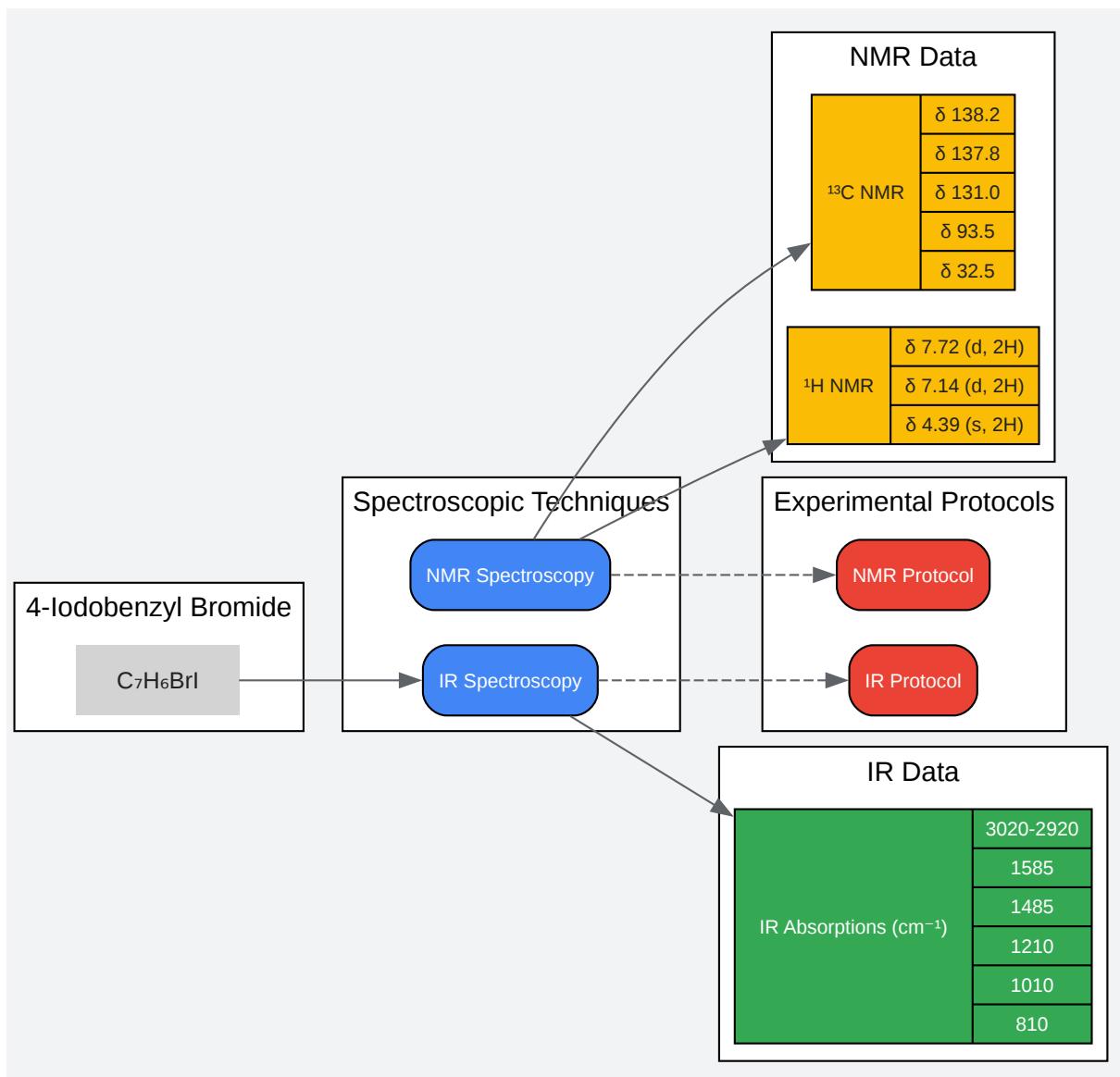
Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

Data Visualization

The logical relationship between the chemical structure of **4-Iodobenzyl bromide** and its characteristic spectroscopic signals is illustrated in the diagram below.

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Caption: Logical workflow from compound to spectroscopic data.

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